molecular formula C16H13N3O2 B1203402 5-(2-Furanylmethylamino)-2-(3-methylphenyl)-4-oxazolecarbonitrile

5-(2-Furanylmethylamino)-2-(3-methylphenyl)-4-oxazolecarbonitrile

Cat. No.: B1203402
M. Wt: 279.29 g/mol
InChI Key: NERYIUYDDRORHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furanylmethylamino)-2-(3-methylphenyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.

Scientific Research Applications

  • Antimicrobial Activities

    The synthesis of novel derivatives related to this compound has been studied, with a focus on their potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities. Some of these derivatives were found to possess good or moderate activities against test microorganisms, highlighting the potential of such compounds in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Determination of pKa Values

    The determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents has been conducted. These studies are crucial in understanding the acidity and reactivity of such compounds under different conditions, contributing to their application in various scientific fields (Yüksek, Ocak, Alkan, Bahçeci, & Ozdemir, 2004).

  • Reactions with Semi-/Thiosemicarbazones

    Research has been conducted on the reactions of compounds similar to 5-(2-Furanylmethylamino)-2-(3-methylphenyl)-4-oxazolecarbonitrile with semi-/thiosemicarbazones. This work is focused on synthesizing various pyrimidine derivatives, which are significant in heterocyclic chemistry and pharmaceutical applications (Önal & Yıldırım, 2007).

  • Synthesis and Characterization of Energetic Materials

    The compound has also been part of the synthesis and characterization of energetic materials, which are important in various industrial and military applications. Studies, such as those by Yu et al. (2017), have focused on synthesizing and characterizing such materials, evaluating their thermal stabilities and detonation performances (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

  • Reactions with Amines

    The reactions of polychlorinated enamidonitrile, which is structurally related to the compound, with primary aromatic amines, dialkylamines, piperidine, and morpholine have been studied. These reactions are significant in the synthesis of cyanooxazoles and their potential applications in various fields (Pil'o, Brovarets, Romanenko, & Drach, 2002).

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

5-(furan-2-ylmethylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H13N3O2/c1-11-4-2-5-12(8-11)15-19-14(9-17)16(21-15)18-10-13-6-3-7-20-13/h2-8,18H,10H2,1H3

InChI Key

NERYIUYDDRORHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC3=CC=CO3)C#N

solubility

1.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Furanylmethylamino)-2-(3-methylphenyl)-4-oxazolecarbonitrile
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5-(2-Furanylmethylamino)-2-(3-methylphenyl)-4-oxazolecarbonitrile
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5-(2-Furanylmethylamino)-2-(3-methylphenyl)-4-oxazolecarbonitrile

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